molecular formula C18H16ClN3O2 B3023654 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 896659-80-6

3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B3023654
CAS RN: 896659-80-6
M. Wt: 341.8 g/mol
InChI Key: LWHLNSCKTMIVID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the formation of heterocyclic structures that are often associated with biological activity. In the context of the provided papers, the synthesis of similar compounds has been reported. For instance, the preparation of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved analytical and spectral data to confirm the structures and purity of the compounds . Another study reported the synthesis of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, which were evaluated as RET kinase inhibitors for cancer therapy . Additionally, derivatives based on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide were synthesized, yielding products such as N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide with confirmed structures via NMR spectroscopy and mass spectrometry . Lastly, a three-component reaction involving benzoic acid derivatives, (N-isocyanimino)triphenylphosphorane, and trichloroacetyl isocyanate produced 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives in high yields, with the reaction proceeding smoothly under mild conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of heterocyclic rings such as 1,2,4-oxadiazole, which is a common feature in the compounds synthesized in the studies mentioned. The structure of these compounds is typically confirmed using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, mass spectroscopy, and elemental analysis . These methods provide detailed information about the molecular framework and the substitution patterns on the heterocyclic rings.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include the formation of thiazolidone rings , the introduction of heteroaryl rings such as 1,2,4-oxadiazole , and the use of three-component reactions to create 1,3,4-oxadiazole derivatives . These reactions are designed to introduce specific functional groups that are relevant for the desired biological activity, such as kinase inhibition in the case of RET kinase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chloro groups and heteroaryl rings can affect the lipophilicity, solubility, and overall reactivity of the molecules. While the provided papers do not detail the physical properties of the specific compound , they do provide insights into the properties of structurally related compounds. For example, the solubility and reactivity of the synthesized compounds would be expected to be suitable for biological assays, as indicated by their use in screening tests for CNS depressants, muscle relaxants, anticonvulsants , and kinase inhibition assays .

properties

IUPAC Name

3-chloro-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-6-8-13(9-7-12)17-20-16(24-21-17)11-22(2)18(23)14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLNSCKTMIVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424227
Record name 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896659-80-6
Record name 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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